molecular formula C11H21NO5 B1506280 (3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid CAS No. 209398-26-5

(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid

Cat. No. B1506280
CAS RN: 209398-26-5
M. Wt: 247.29 g/mol
InChI Key: RPIFNVNQWSPEMY-JAMMHHFISA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve protecting the amino group with a BOC group to prevent it from reacting in subsequent steps. This is a common strategy in peptide synthesis . The BOC group can be removed later under acidic conditions.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The BOC group is often used in peptide synthesis because it can be selectively removed without affecting other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylic acid and the amino group would increase its solubility in polar solvents .

Future Directions

The future research directions involving this compound would likely be related to its potential applications. For example, if it’s an intermediate in peptide synthesis, research could focus on developing more efficient synthesis methods or exploring its use in the synthesis of new peptides .

properties

IUPAC Name

(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-5-6-7(8(13)9(14)15)12-10(16)17-11(2,3)4/h7-8,13H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIFNVNQWSPEMY-JAMMHHFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(C(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717880
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid

CAS RN

209398-26-5
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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